![molecular formula C19H24N2O4 B12446963 2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. This compound is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and diverse therapeutic applications . The adamantane moiety enhances the stability and distribution of the compound in biological systems, making it a valuable candidate for various scientific and medicinal applications .
Méthodes De Préparation
The synthesis of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol typically involves the condensation reaction between adamantan-1-amine and 6-ethoxy-4-nitrosalicylaldehyde under reflux conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol involves its interaction with various molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate biological membranes and reach its targets. It disrupts enzyme activity by binding to the active sites, leading to inhibition of enzymatic functions. This mechanism is particularly effective in antiviral and anticancer applications, where the compound interferes with viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol can be compared with other adamantane-derived Schiff bases, such as:
(E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol: This compound also exhibits significant biological activities, including antidiabetic and enzyme inhibition properties.
2-[(E)-{3-[(E)-(adamantan-1-ylimino)methyl]-4-hydroxyphenyl}diazenyl]benzoic acid: Known for its selective toxicity against cancer cells and potential use in anticancer research.
The uniqueness of 2-[(E)-(adamantan-1-ylimino)methyl]-6-ethoxy-4-nitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C19H24N2O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-(1-adamantyliminomethyl)-6-ethoxy-4-nitrophenol |
InChI |
InChI=1S/C19H24N2O4/c1-2-25-17-7-16(21(23)24)6-15(18(17)22)11-20-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,11-14,22H,2-5,8-10H2,1H3 |
Clé InChI |
JJVQIKRMINYHJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1O)C=NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


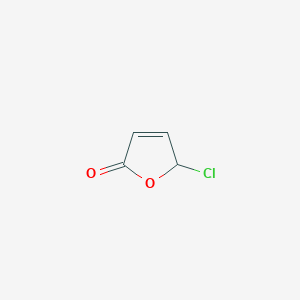
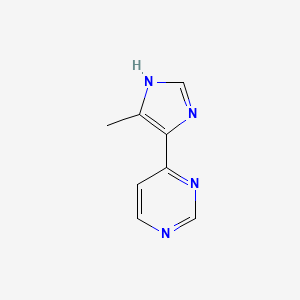
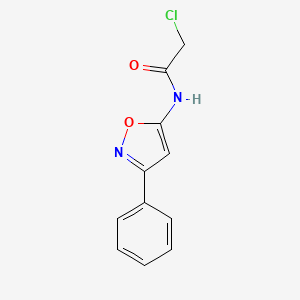
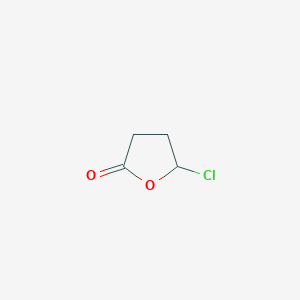
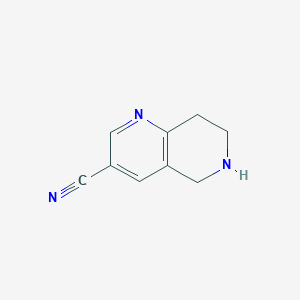
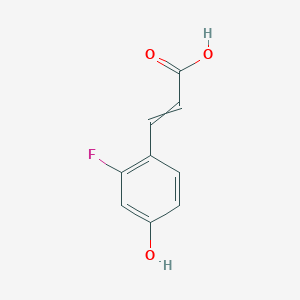
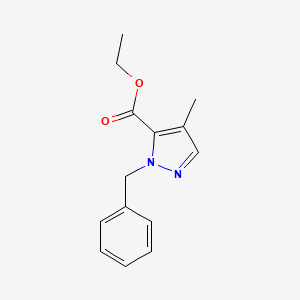
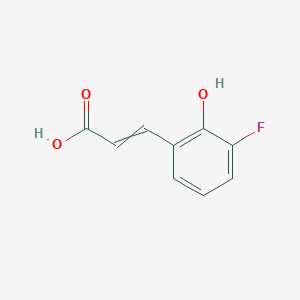
![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
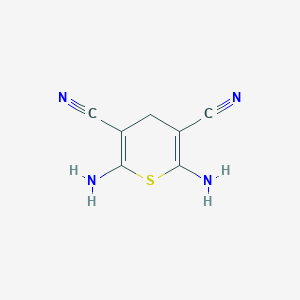
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
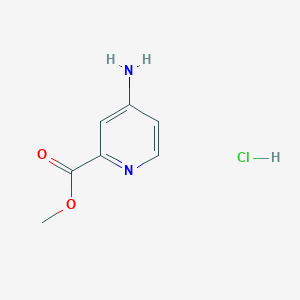
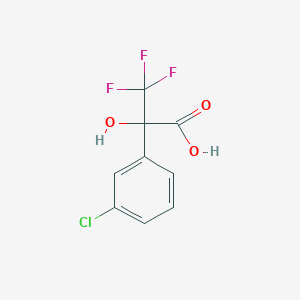
![1-Boc-3-[(4-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12446977.png)
